molecular formula C9H15NO2 B3060536 methyl (2Z)-azepan-2-ylideneacetate CAS No. 50621-07-3

methyl (2Z)-azepan-2-ylideneacetate

Cat. No.: B3060536
CAS No.: 50621-07-3
M. Wt: 169.22 g/mol
InChI Key: MDEQSBWUWZBGQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (2Z)-azepan-2-ylideneacetate is an organic compound characterized by its unique structure, which includes an azepane ring and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2Z)-azepan-2-ylideneacetate typically involves the reaction of azepane derivatives with methyl acetate under specific conditions. One common method includes the use of a base catalyst to facilitate the reaction, resulting in the formation of the desired product. The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity starting materials and precise control of reaction parameters, such as temperature and pressure, are crucial to achieving high-quality products.

Chemical Reactions Analysis

Types of Reactions

Methyl (2Z)-azepan-2-ylideneacetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace the ester group, forming different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted azepane derivatives.

Scientific Research Applications

Methyl (2Z)-azepan-2-ylideneacetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl (2Z)-azepan-2-ylideneacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act by binding to these targets and modulating their activity, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl (2Z)-3-methoxy-2-{2-[(E)-2-phenylvinyl]phenyl}acrylate: Shares structural similarities but differs in functional groups and reactivity.

    Azoxystrobin: Another compound with a similar ester group but different biological activity and applications.

Uniqueness

Methyl (2Z)-azepan-2-ylideneacetate is unique due to its specific azepane ring structure and the presence of a methyl ester group, which confer distinct chemical and biological properties

Properties

CAS No.

50621-07-3

Molecular Formula

C9H15NO2

Molecular Weight

169.22 g/mol

IUPAC Name

methyl 2-(azepan-2-ylidene)acetate

InChI

InChI=1S/C9H15NO2/c1-12-9(11)7-8-5-3-2-4-6-10-8/h7,10H,2-6H2,1H3

InChI Key

MDEQSBWUWZBGQO-UHFFFAOYSA-N

Isomeric SMILES

COC(=O)/C=C\1/CCCCCN1

SMILES

COC(=O)C=C1CCCCCN1

Canonical SMILES

COC(=O)C=C1CCCCCN1

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
methyl (2Z)-azepan-2-ylideneacetate
Reactant of Route 2
Reactant of Route 2
methyl (2Z)-azepan-2-ylideneacetate
Reactant of Route 3
methyl (2Z)-azepan-2-ylideneacetate
Reactant of Route 4
Reactant of Route 4
methyl (2Z)-azepan-2-ylideneacetate
Reactant of Route 5
methyl (2Z)-azepan-2-ylideneacetate
Reactant of Route 6
Reactant of Route 6
methyl (2Z)-azepan-2-ylideneacetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.